molecular formula C6H12ClF2N B13561805 (2S)-2-(difluoromethyl)piperidinehydrochloride CAS No. 2803755-65-7

(2S)-2-(difluoromethyl)piperidinehydrochloride

Cat. No.: B13561805
CAS No.: 2803755-65-7
M. Wt: 171.61 g/mol
InChI Key: VASVMNJMDPXFFJ-JEDNCBNOSA-N
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Description

(2S)-2-(difluoromethyl)piperidinehydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(difluoromethyl)piperidinehydrochloride typically involves the introduction of a difluoromethyl group into the piperidine ring. This can be achieved through various synthetic routes, including:

    Nucleophilic substitution: Using difluoromethylating agents such as difluoromethyl bromide or difluoromethyl iodide in the presence of a base.

    Reductive amination: Reacting a piperidine derivative with a difluoromethyl ketone in the presence of a reducing agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the above synthetic routes, optimized for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(difluoromethyl)piperidinehydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding N-oxide derivatives.

    Reduction: Reduction of the difluoromethyl group to a methyl group.

    Substitution: Halogenation or alkylation at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Using halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation would yield N-oxide derivatives, while reduction would yield methyl-substituted piperidine derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: As a tool for studying the effects of difluoromethyl groups on biological systems.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: As a building block for the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-(difluoromethyl)piperidinehydrochloride would depend on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The difluoromethyl group can influence the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(trifluoromethyl)piperidinehydrochloride: Similar structure with a trifluoromethyl group instead of a difluoromethyl group.

    (2S)-2-(methyl)piperidinehydrochloride: Similar structure with a methyl group instead of a difluoromethyl group.

Uniqueness

(2S)-2-(difluoromethyl)piperidinehydrochloride is unique due to the presence of the difluoromethyl group, which can impart distinct chemical and biological properties. The difluoromethyl group can enhance metabolic stability and alter the compound’s lipophilicity, making it a valuable moiety in drug design.

Properties

CAS No.

2803755-65-7

Molecular Formula

C6H12ClF2N

Molecular Weight

171.61 g/mol

IUPAC Name

(2S)-2-(difluoromethyl)piperidine;hydrochloride

InChI

InChI=1S/C6H11F2N.ClH/c7-6(8)5-3-1-2-4-9-5;/h5-6,9H,1-4H2;1H/t5-;/m0./s1

InChI Key

VASVMNJMDPXFFJ-JEDNCBNOSA-N

Isomeric SMILES

C1CCN[C@@H](C1)C(F)F.Cl

Canonical SMILES

C1CCNC(C1)C(F)F.Cl

Origin of Product

United States

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